(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
CAS No.: 2416218-85-2
Cat. No.: VC7051327
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2416218-85-2 |
---|---|
Molecular Formula | C9H10ClF4N |
Molecular Weight | 243.63 |
IUPAC Name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | OWBHILUDLKIQEF-JEDNCBNOSA-N |
SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s structure consists of an ethanamine backbone bonded to a 2-fluoro-3-(trifluoromethyl)phenyl group, with the (S)-configuration at the chiral center. The hydrochloride salt formation improves aqueous solubility, critical for pharmacokinetic optimization. The molecular formula is C₉H₁₀ClF₄N, with a molecular weight of 243.63 g/mol .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 2416218-85-2 | |
IUPAC Name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine; hydrochloride | |
SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |
InChI Key | OWBHILUDLKIQEF-JEDNCBNOSA-N |
The trifluoromethyl (-CF₃) and fluorine substituents introduce strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions . X-ray crystallography of analogous compounds reveals that such substituents adopt planar conformations, stabilizing aromatic stacking interactions .
Stereochemical Considerations
Enantiomeric purity is critical for biological activity. The (S)-enantiomer’s synthesis typically involves asymmetric catalysis or chiral resolution of racemic mixtures. Comparative studies with its (R)-counterpart (CAS: 2230840-52-3) demonstrate divergent receptor-binding profiles, underscoring the importance of stereochemistry in drug design .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride proceeds via a multi-step route:
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Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to a fluorobenzene derivative.
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Chiral Amine Formation: Asymmetric reduction of a ketone intermediate using catalysts like Ru-BINAP complexes to achieve >99% enantiomeric excess.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Table 2: Synthetic Intermediates and Conditions
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃, CF₃COCl, 0°C, 12h | 78% |
2 | Asymmetric Reduction | Ru-BINAP, H₂ (50 psi), EtOH | 85% |
3 | Salt Formation | HCl (g), Et₂O, RT | 95% |
Purification and Characterization
Purification via recrystallization from methanol/diethyl ether yields >98% purity. Characterization employs:
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NMR Spectroscopy: Distinct signals for CF₃ (δ -62 ppm in ¹⁹F NMR) and amine protons (δ 1.3 ppm in ¹H NMR).
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Chiral HPLC: Confirmation of enantiopurity using a Chiralpak AD-H column.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C under inert atmosphere .
Table 3: Physicochemical Data
Property | Value | Method/Source |
---|---|---|
Melting Point | 158–160°C (dec.) | DSC |
LogP (Octanol/Water) | 2.08 | Calculated |
Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | Tensiometry |
Spectroscopic Profiles
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IR Spectroscopy: N-H stretch at 3350 cm⁻¹; C-F stretches at 1120–1250 cm⁻¹.
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Mass Spectrometry: [M+H]⁺ peak at m/z 244.1 (calc. 243.63).
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Though direct data are sparse, structural analogs exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, suggesting potential CNS applications. The fluorine atoms may enhance blood-brain barrier permeability via increased lipophilicity .
In Vitro Studies
Comparative Analysis with (R)-Enantiomer
Table 4: Enantiomer Comparison
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS No. | 2416218-85-2 | 2230840-52-3 |
Specific Rotation | +24.5° (c=1, MeOH) | -24.1° (c=1, MeOH) |
MAO-B Inhibition | 50% at 10 μM | 32% at 10 μM |
The (S)-enantiomer demonstrates superior MAO-B inhibition, likely due to stereospecific binding pocket interactions.
Future Directions
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In Vivo Pharmacokinetics: Oral bioavailability and metabolite profiling.
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Target Identification: High-throughput screening against GPCR libraries.
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Formulation Development: Nanoemulsions to enhance CNS delivery.
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